molecular formula C14H10N2O4S B13177594 1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylic acid

1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylic acid

Cat. No.: B13177594
M. Wt: 302.31 g/mol
InChI Key: BJCRUSMBEBMFTM-UHFFFAOYSA-N
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Description

1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid is a compound belonging to the benzothiadiazine family, which is known for its diverse pharmacological activities This compound features a benzothiadiazine ring system, which is a heterocyclic structure containing sulfur and nitrogen atoms

Preparation Methods

The synthesis of 1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid typically involves the following steps:

    Cyclization Reaction: The formation of the benzothiadiazine ring is achieved through a cyclization reaction involving appropriate precursors.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.

Scientific Research Applications

1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its pharmacological activities, it is investigated for potential therapeutic applications, including antihypertensive and antidiabetic effects.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid can be compared with other benzothiadiazine derivatives:

The uniqueness of 1,1-Dioxo-3-phenyl-4H-1,2,4-benzothiadiazine-7-carboxylicacid lies in its specific functional groups and the resulting chemical reactivity and biological activities.

Properties

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

1,1-dioxo-3-phenyl-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid

InChI

InChI=1S/C14H10N2O4S/c17-14(18)10-6-7-11-12(8-10)21(19,20)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)

InChI Key

BJCRUSMBEBMFTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)C(=O)O

Origin of Product

United States

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